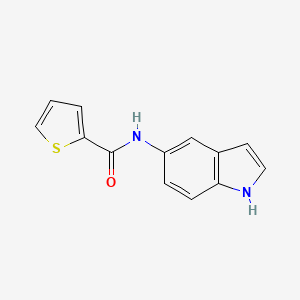

N-(1H-indol-5-yl)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-13(12-2-1-7-17-12)15-10-3-4-11-9(8-10)5-6-14-11/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATNBAQTCHTIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-thiophenecarboxamide typically involves the reaction of an indole derivative with a thiophene carboxylic acid derivative. One common method is the condensation reaction between 5-aminoindole and 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-2-thiophenecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1H-Indol-5-yl)-4-Sulfamoylbenzamide (A15)

- Structure : Replaces the thiophene ring with a sulfamoylbenzamide group.

- Activity : Demonstrates antitumor effects in breast cancer models, with synergistic cytotoxicity when combined with doxorubicin. The sulfamoyl group enhances solubility and bioavailability compared to thiophene derivatives .

- Key Difference : The sulfonamide group may improve metabolic stability but reduce lipophilicity, affecting blood-brain barrier penetration.

N-[3-(2-Dimethylamino-ethyl)-1H-Indol-5-yl]-4-Fluoro-Benzamide (LY 349 950)

- Structure: Features a fluorinated benzamide and a dimethylaminoethyl chain on the indole.

- Synthesis : Produced via tandem hydroformylation/Fischer indolization, enabling rapid assembly of complex indole scaffolds .

- Activity : Likely targets neurological or oncological pathways due to the fluorine atom (electron-withdrawing) and tertiary amine (enhanced solubility).

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Substitutes indole with a nitrophenyl group.

- Structural Insights : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S bonds). These angles are comparable to furan analogs but differ in hydrogen-bonding patterns .

- Activity: Nitro groups confer antibacterial properties, though genotoxicity risks are noted in similar carboxamides .

NXN 188 (CAS 915036-97-4)

- Structure : Contains a thiophenecarboximidamide group and a tetrahydro-pyridinylindole core.

Pharmacological and Structural Trends

Critical Analysis of Structural Features

- Electron-Withdrawing Groups : Fluorine (LY 349 950) and nitro () groups enhance electrophilicity, improving binding to electron-rich targets but increasing metabolic instability.

- Heterocycle Swaps : Replacing thiophene with benzene (A15) or furan alters π-π stacking and dipole interactions, impacting target selectivity .

- Side Chains : Tertiary amines (LY 349 950) or sulfonamides (A15) improve solubility but may introduce off-target effects.

Biological Activity

N-(1H-indol-5-yl)-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound combines an indole moiety with a thiophene carboxamide group, which is believed to contribute to its diverse biological effects. The specific substitution pattern on the indole ring enhances its interaction with various biological targets, potentially leading to therapeutic applications in cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it has been studied for its antimicrobial and antiviral properties, indicating a broad spectrum of potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells. In vitro studies suggest that the compound induces apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial and Antiviral Effects

The compound has also been evaluated for its antimicrobial properties against several pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases. Furthermore, preliminary investigations indicate antiviral activity, although further research is needed to elucidate the underlying mechanisms.

Study 1: Anticancer Activity

In a study published in Molecules, this compound was tested against A549 lung cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating that this compound could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide | Indole and thiophene | Anticancer |

| 5-methylindole derivatives | Indole-based | Antimicrobial |

| 2-pyrrolidinone derivatives | Pyrrole-based | Neuroprotective |

This table illustrates how structural modifications influence the biological activities of indole-based compounds. The unique combination found in this compound may enhance its pharmacological properties compared to simpler analogs .

Q & A

Q. What are the optimal synthetic routes for N-(1H-indol-5-yl)-2-thiophenecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with 5-aminoindole. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate .

- Amide bond formation : React the activated thiophenecarboxylic acid with 5-aminoindole under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents (DMF, DCM) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Adjust reaction time (12–24 hrs), stoichiometry (1:1.2 molar ratio of acid to amine), and catalyst (e.g., DMAP) to enhance yields (reported 60–85% in analogs) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺ = 283.08) and rule out impurities .

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect by-products (e.g., unreacted starting materials) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- Anticancer assays :

- MTT assay : Test cytotoxicity against human cancer lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin controls .

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .

- Antimicrobial screening :

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its interaction with biological targets such as TRPM8 ion channels?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina) to model interactions between the thiophene/indole moieties and TRPM8’s menthol-binding pocket .

- Electrophysiology : Patch-clamp recordings in TRPM8-expressing HEK293 cells to measure current activation (EC₅₀) and compare to WS-12 (a known agonist) .

- SAR insights : Analog studies show that electron-withdrawing groups on thiophene (e.g., chloro) enhance TRPM8 affinity, while bulky indole substitutions reduce activity .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its pharmacological profile?

- Methodological Answer :

- Core modifications :

- Thiophene ring : Introduce halogens (Cl, F) at position 5 to improve metabolic stability .

- Indole moiety : Substitute N-H with methyl or acetyl groups to modulate solubility and bioavailability .

- Bioisosteric replacement : Replace thiophene with furan or pyridine to alter target selectivity (e.g., shift from TRPM8 to kinase inhibition) .

- In vivo validation : Pharmacokinetic studies in rodents to assess oral bioavailability and half-life of lead analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.